2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
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Description
This compound has a molecular weight of 450.56 and a molecular formula of C18 H18 N4 O4 S3 . It contains a thiophene-2-sulfonyl group attached to a pyrimidin-2-yl group, which is further linked to an acetamide group via a sulfanyl bridge .
Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, a pyrimidine ring, and an acetamide group . The thiophene ring is a five-membered ring with one sulfur atom . The pyrimidine ring is a six-membered ring with two nitrogen atoms .
Physical and Chemical Properties Analysis
This compound has a logP value of 2.431 and a logD value of 2.431 . These values indicate the compound’s lipophilicity, which can influence its absorption and distribution within the body . It has 10 hydrogen bond acceptors and 3 hydrogen bond donors .
Future Directions
Thiophene and pyrimidine derivatives have been the focus of many research studies due to their wide range of biological activities . Future research may focus on developing new synthesis methods, exploring their biological activities, and optimizing their physical and chemical properties for better drug-like properties .
Properties
IUPAC Name |
2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanyl-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S3/c1-25-12-6-4-11(5-7-12)20-14(22)10-27-17-19-9-13(16(18)21-17)28(23,24)15-3-2-8-26-15/h2-9H,10H2,1H3,(H,20,22)(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIIALNYSCNRQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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